molecular formula C4H6O4S B2937800 3-(Methanesulfonyl)prop-2-enoic acid CAS No. 63068-43-9

3-(Methanesulfonyl)prop-2-enoic acid

Cat. No.: B2937800
CAS No.: 63068-43-9
M. Wt: 150.15
InChI Key: KUKIFRWOPQFZKI-IHWYPQMZSA-N
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Description

3-(Methanesulfonyl)prop-2-enoic acid is an organic compound with the molecular formula C4H6O4S. It is characterized by the presence of a methanesulfonyl group attached to a prop-2-enoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methanesulfonyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of methanesulfonyl chloride with acrylic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Methanesulfonyl chloride and acrylic acid.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The methanesulfonyl chloride is added dropwise to a solution of acrylic acid in the presence of the base, maintaining a controlled temperature to avoid side reactions.

    Workup: The reaction mixture is then neutralized, and the product is extracted and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Methyl-substituted prop-2-enoic acid.

    Substitution: Various substituted prop-2-enoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Methanesulfonyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl)prop-2-enoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound may also influence cellular pathways by altering the redox state or by acting as a signaling molecule .

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid: Similar in structure but lacks the methanesulfonyl group.

    Methanesulfonic Acid: Contains the methanesulfonyl group but lacks the prop-2-enoic acid backbone.

    Prop-2-enoic Acid: The base structure without the methanesulfonyl group.

Uniqueness

3-(Methanesulfonyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-methylsulfonylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-9(7,8)3-2-4(5)6/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKIFRWOPQFZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708388
Record name 3-(Methanesulfonyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20045-65-2
Record name 3-(Methanesulfonyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10708388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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